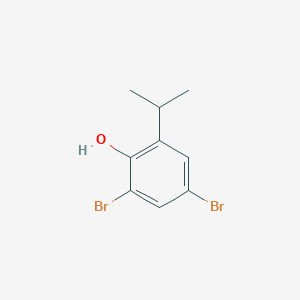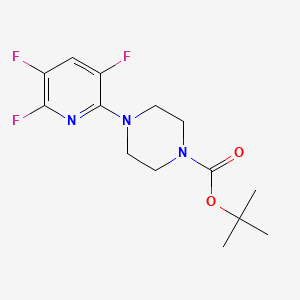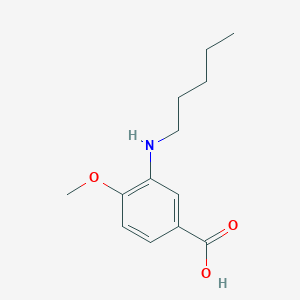
2,4-Dibromo-6-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-isopropylphenol is an organic compound that belongs to the class of bromophenols. It is characterized by the presence of two bromine atoms and an isopropyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dibromo-6-isopropylphenol can be synthesized through the bromination of 2-isopropylphenol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the bromine atoms are introduced at the 4 and 6 positions of the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 2-isopropylphenol is reacted with bromine in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The corresponding phenol without bromine atoms.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-isopropylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and preservatives.
Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Used in the formulation of disinfectants, preservatives, and other industrial products.
Wirkmechanismus
The antimicrobial activity of 2,4-Dibromo-6-isopropylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The bromine atoms and the phenol group interact with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The isopropyl group enhances the lipophilicity of the compound, allowing it to penetrate the cell membrane more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the isopropyl group.
2,6-Dibromophenol: Similar structure but lacks the isopropyl group.
4,6-Dibromophenol: Similar structure but lacks the isopropyl group.
Uniqueness
2,4-Dibromo-6-isopropylphenol is unique due to the presence of the isopropyl group, which enhances its lipophilicity and antimicrobial activity compared to other bromophenols. This makes it more effective in applications where penetration of cell membranes is crucial.
Eigenschaften
CAS-Nummer |
90562-17-7 |
|---|---|
Molekularformel |
C9H10Br2O |
Molekulargewicht |
293.98 g/mol |
IUPAC-Name |
2,4-dibromo-6-propan-2-ylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5,12H,1-2H3 |
InChI-Schlüssel |
CDRUYNGFKORDOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC(=C1)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-[4-(1-Benzylisoquinolin-4-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B8335405.png)
![1-[7-(2,3-Dihydro-indole-1-sulfonyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B8335406.png)
